molecular formula C17H14F3N3OS B2432936 3-Amino-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 828280-24-6

3-Amino-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2432936
CAS RN: 828280-24-6
M. Wt: 365.37
InChI Key: XEMOWRYEMOSFEB-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-b]pyridine . It has been mentioned in the context of cancer therapy and formulations .


Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[2,3-b]pyridine . It includes functional groups such as an amino group, a carboxamide group, and a trifluoromethyl group.

Scientific Research Applications

Chemical Synthesis and Reactions

  • A study by Stroganova et al. (2019) demonstrated an unusual approach to synthesize dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines through the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides using commercially available bleach (Stroganova et al., 2019).
  • In another study, Abdel-rahman et al. (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines using 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides (Abdel-rahman et al., 2002).

Antiproliferative Activity

  • A 2017 study by van Rensburg et al. found that 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines exhibit antiproliferative properties, particularly against the phospholipase C enzyme (van Rensburg et al., 2017).

Synthesis of Novel Derivatives

  • El-Meligie et al. (2020) reported on the synthesis of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides using 3-amino-4-cyano-2-thiophenecarboxamides (El-Meligie et al., 2020).
  • Bakhite et al. (2005) focused on synthesizing novel pyridothienopyrimidines and related fused systems starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates (Bakhite et al., 2005).

Antimicrobial Activity

  • Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives to investigate their antimicrobial activities (Gad-Elkareem et al., 2011).

Pharmaceutical Applications

  • Wagner et al. (1993) synthesized N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-formamidines and their alkyl esters, which demonstrated antianaphylactic activity (Wagner et al., 1993).

properties

IUPAC Name

3-amino-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c1-7-3-4-9(5-8(7)2)10-6-11(17(18,19)20)23-16-12(10)13(21)14(25-16)15(22)24/h3-6H,21H2,1-2H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMOWRYEMOSFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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